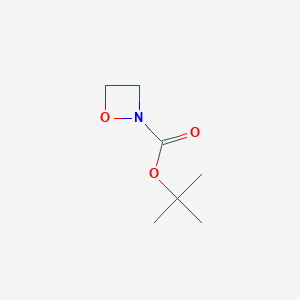

Tert-butyl oxazetidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl oxazetidine-2-carboxylate is a chemical compound with the CAS Number: 1803352-98-8 . It has a molecular weight of 159.19 and is in liquid form .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s known that derivatives of N-Boc piperazine, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, are synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Physical and Chemical Properties Analysis

This compound is a liquid with a molecular weight of 159.19 . It has a storage temperature of -10 degrees .Wissenschaftliche Forschungsanwendungen

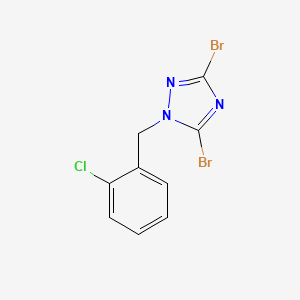

Silylmethyl-substituted Aziridine and Azetidine

Tert-butyl oxazetidine-2-carboxylate has been utilized in the generation of imidazoline, oxazolidine, and tetrahydropyrimidine products through reactions with nitriles and carbonyl substrates. Specifically, the silylmethyl-substituted version of this compound has shown efficiency in rearranging to pyrrolidine skeletons, indicating its potential in synthesizing complex nitrogen-containing structures (Yadav & Sriramurthy, 2005).

Peroxide-Mediated Cycloaddition Reactions

A peroxide-mediated [2 + 1 + 1] cycloaddition reaction involving Tert-butyl hydroperoxide (TBHP) has been reported to provide a regioselective synthesis of polysubstituted 1,2-oxazetidines. This methodology leverages this compound and showcases the compound's versatility in synthesizing oxazetidine derivatives from easily accessible materials, emphasizing its role in facilitating novel synthetic routes (Liu et al., 2017).

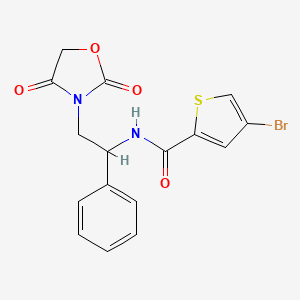

Synthesis of Functionalized Amino Acid Derivatives

Research has explored the synthesis of functionalized amino acid derivatives, including those derived from this compound, for evaluating their cytotoxicity against human cancer cell lines. These studies suggest the compound's applicability in designing new anticancer agents, highlighting its potential in medicinal chemistry applications (Kumar et al., 2009).

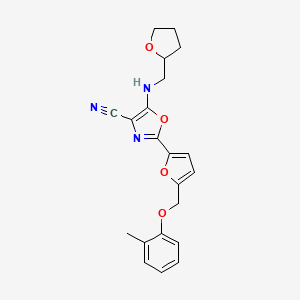

Antibacterial Activity of Tert-butylphenylthiazoles

This compound has been implicated in the development of new antibacterial compounds. Research into tert-butylphenylthiazoles with oxadiazole linkers has identified compounds with significant activity against methicillin-resistant Staphylococcus aureus, including those with the ability to eradicate biofilms. This work underscores the compound's utility in addressing critical needs in antibiotic development (Kotb et al., 2019).

Novel Compounds and Antibacterial Agents

Further studies have synthesized a range of derivatives based on this compound to evaluate their antibacterial activities, demonstrating the compound's foundational role in creating new chemical entities with potential therapeutic applications (Song et al., 2009).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl oxazetidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2,3)11-6(9)8-4-5-10-8/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZPCVCAWZYSLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2725621.png)

![8-[3-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2725623.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2725630.png)

![N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2725632.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2725633.png)

![ethyl 3-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)propanoate](/img/structure/B2725639.png)